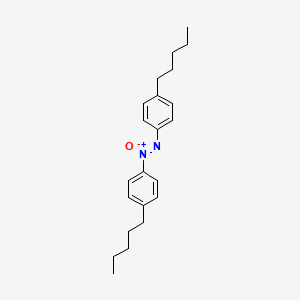

4,4'-Dipentylazoxybenzene

Vue d'ensemble

Description

4,4’-Dipentylazoxybenzene is a chemical compound with the molecular formula C22H30N2O . It is also known by other names such as oxido-(4-pentylphenyl)-(4-pentylphenyl)iminoazanium and 4,4-dipentylazoxybenzene .

Molecular Structure Analysis

The molecular structure of 4,4’-Dipentylazoxybenzene consists of 22 carbon atoms, 30 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The InChI representation of the molecule isInChI=1S/C22H30N2O/c1-3-5-7-9-19-11-15-21(16-12-19)23-24(25)22-17-13-20(14-18-22)10-8-6-4-2/h11-18H,3-10H2,1-2H3 . Physical And Chemical Properties Analysis

4,4’-Dipentylazoxybenzene has a molecular weight of 338.5 g/mol . It has a computed XLogP3-AA value of 8, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 10 . Its exact mass and monoisotopic mass are 338.235813585 g/mol . The topological polar surface area is 41.1 Ų . The compound has a heavy atom count of 25 .Applications De Recherche Scientifique

Synthesis and Dyeing Properties

4,4’-Dipentylazoxybenzene is used in the synthesis of bifunctional reactive dyes . These dyes have more than one reactive moiety per molecule or groups capable of forming covalent bonds between the carbon atom of the dye ions or molecules and functional groups of the substrate . The introduction of bromo group to benzene ring of dye molecule impacted a hypsochromic shift of 60 nm .

Binary Mixtures

4,4’-Dipentylazoxybenzene is used in the study of densities of binary mixtures . The densities of these mixtures were measured over the temperature range of 25 to 80 degree C and in the middle area of concentrations .

Propriétés

IUPAC Name |

oxido-(4-pentylphenyl)-(4-pentylphenyl)iminoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O/c1-3-5-7-9-19-11-15-21(16-12-19)23-24(25)22-17-13-20(14-18-22)10-8-6-4-2/h11-18H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTPIZMGFGQDRNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)CCCCC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Dipentylazoxybenzene | |

CAS RN |

37592-87-3 | |

| Record name | 4,4'-Dipentyl azoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037592873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

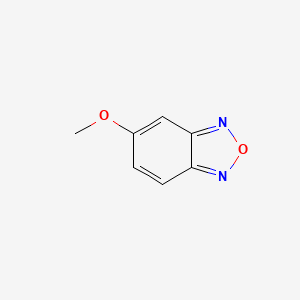

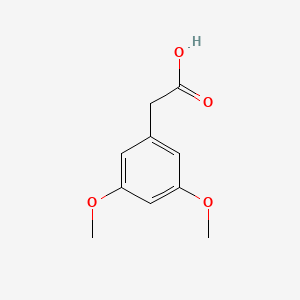

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

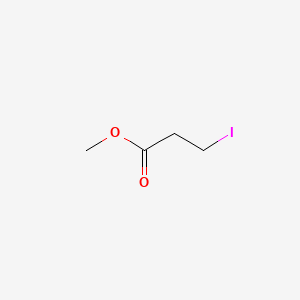

Feasible Synthetic Routes

Q & A

Q1: How does 4,4'-Dipentylazoxybenzene behave in mixtures with other mesogenic compounds?

A1: 4,4'-Dipentylazoxybenzene (DPAB) exhibits interesting self-assembly behavior when mixed with certain mesogenic compounds. For instance, in binary mixtures with 4-pentyl-4’-cyanobiphenyl (PCB), DPAB forms molecular complexes, confirming its tendency to interact with other mesogens []. Furthermore, research indicates that in some mixtures, DPAB can lead to the formation of self-organized liquid-crystal filaments, termed "nematoids," at the transition from the isotropic melt to a more ordered phase []. These nematoids can undergo further phase transitions, with the core transitioning to a crystalline or crystal smectic phase, resulting in a hard-core fiber structure with a crystalline core and a nematic shell [].

Q2: What techniques are used to study the molecular arrangements within these liquid-crystal structures containing 4,4'-Dipentylazoxybenzene?

A2: Researchers utilize microinterferometric measurements to analyze the refractive index distribution within the nematoids formed by 4,4'-Dipentylazoxybenzene and other mesogens []. This technique allows for the characterization of the molecular arrangements and the observation of changes in refractive index during phase transitions, providing valuable insights into the structural organization of these unique fibers.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Azabicyclo[2.2.2]oct-5-ene-2-carboxylic acid, ethyl ester](/img/structure/B1295350.png)